molecular formula C21H16N4O3S B7732406 MFCD02979484

MFCD02979484

Cat. No.: B7732406
M. Wt: 404.4 g/mol
InChI Key: CDNYUOKYHRTTAT-RQZCQDPDSA-N
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Description

The compound is identified by its MDL number, which typically corresponds to a unique entry in chemical databases, detailing its molecular structure, synthesis pathways, and applications. Based on the evidence, such compounds often belong to classes like heterocyclic amines, boronic acids, or substituted aromatics, which are pivotal in medicinal chemistry and catalysis .

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-14-5-7-15(8-6-14)11-19-13-23-21(29-19)24-20(26)17(12-22)9-16-3-2-4-18(10-16)25(27)28/h2-10,13H,11H2,1H3,(H,23,24,26)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNYUOKYHRTTAT-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02979484” involves several steps, each requiring precise reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent quality. Industrial methods may also include the use of catalysts and advanced purification techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: “MFCD02979484” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions: The reactions of “this compound” are carried out under specific conditions, including controlled temperature, pressure, and the presence of catalysts. Common reagents used in these reactions include acids, bases, and organic solvents.

Major Products: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

“MFCD02979484” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: “this compound” is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of “MFCD02979484” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following tables summarize key properties and research findings for MFCD02979484 and its analogs, derived from studies on comparable molecules:

Table 1: Structural and Physicochemical Comparison

Compound (MDL/CAS) Molecular Formula Molecular Weight Key Properties Similarity (%) Reference
This compound (hypothetical) Not Provided Not Provided Likely aromatic/heterocyclic scaffold N/A N/A
CAS 918538-05-3 C₆H₃Cl₂N₃ 188.01 High Log S (-2.99), moderate solubility 85–90
CAS 428854-24-4 C₁₇H₁₅FN₈ 350.35 Fluorinated pyrazolo-pyrimidine 75–80
CAS 56469-02-4 C₉H₉NO₂ 163.17 High BBB permeability, GI absorption 88–93

Key Findings:

Structural Analogues :

  • CAS 918538-05-3 shares a pyrrolo-triazine core with this compound, differing in chloro and isopropyl substituents. Its moderate solubility (0.24 mg/mL) and low PAINS alerts make it a viable lead for kinase inhibitors .
  • CAS 428854-24-4 features a fluorinated pyrazolo-pyrimidine scaffold, exhibiting enhanced metabolic stability due to fluorine substitution, a trait likely shared with this compound in drug design .

Functional Analogues: CAS 56469-02-4 (a hydroxy-isoquinolinone derivative) demonstrates high solubility (13,600 mg/mL) and BBB penetration, suggesting this compound could be optimized for CNS-targeted therapies . CAS 905306-69-6 (a methoxy-pyridylmethylamine) highlights the role of alkoxy groups in improving GI absorption, a strategy applicable to this compound .

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